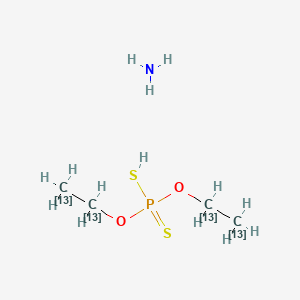
azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a compound that features stable isotope labeling, making it valuable in various scientific research applications. This compound is a labeled analogue of O,O-Diethyl Thiophosphate, which is used in the synthesis of novel phosphorothioates and phosphorodithioates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves the incorporation of stable isotopes into the molecular structure. The specific synthetic routes and reaction conditions are tailored to ensure the incorporation of the 13C isotopes at the desired positions. The compound is typically synthesized through a series of organic reactions involving ethoxy and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes strict process parameter control and quality assurance measures to maintain the integrity of the stable isotopes. The compound is stored under inert atmosphere at low temperatures to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphorothioates and phosphorodithioates.
Scientific Research Applications
Azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Medicine: Used in the synthesis of cholinesterase inhibitors, which have potential therapeutic applications.
Industry: Employed as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Mechanism of Action
The mechanism of action of azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets through its ethoxy and sulfanyl groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation. The stable isotope labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.
Comparison with Similar Compounds
Similar Compounds
O,O-Diethyl Thiophosphate: The unlabeled analogue of azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane.
Phosphorothioates: Compounds with similar phosphorus-sulfur bonds.
Phosphorodithioates: Compounds with two sulfur atoms bonded to phosphorus.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides enhanced capabilities for tracking and studying its behavior in various systems. This labeling makes it particularly valuable for research applications that require precise quantification and analysis.
Properties
Molecular Formula |
C4H14NO2PS2 |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3/i1+1,2+1,3+1,4+1; |
InChI Key |
HFRHTRKMBOQLLL-UJNKEPEOSA-N |
Isomeric SMILES |
[13CH3][13CH2]OP(=S)(O[13CH2][13CH3])S.N |
Canonical SMILES |
CCOP(=S)(OCC)S.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















